molecular formula C15H10FN3O5 B6549366 N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-nitrofuran-2-carboxamide CAS No. 1040639-06-2

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-nitrofuran-2-carboxamide

Cat. No.: B6549366
CAS No.: 1040639-06-2
M. Wt: 331.25 g/mol
InChI Key: CSYRPCFNKMIQEK-UHFFFAOYSA-N
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Description

N-{[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a 5-nitrofuran-2-carboxamide core linked via a methyl group to a 1,2-oxazole ring substituted with a 2-fluorophenyl moiety. The 5-nitrofuran group is notable for its electron-withdrawing nitro substituent, which enhances electrophilic reactivity and is often associated with antimicrobial or antiparasitic activity .

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O5/c16-11-4-2-1-3-10(11)13-7-9(18-24-13)8-17-15(20)12-5-6-14(23-12)19(21)22/h1-7H,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYRPCFNKMIQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-nitrofuran-2-carboxamide, a multi-step synthetic route is generally employed:

  • Formation of the 1,2-oxazole ring: The synthesis starts with the preparation of the 1,2-oxazole ring, typically through the cyclization of an appropriate precursor, such as a nitrile oxide and an alkyne.

  • Introduction of the fluorophenyl group: The 2-fluorophenyl group is then introduced to the 1,2-oxazole ring using a halogen exchange reaction or a palladium-catalyzed cross-coupling reaction.

  • Formation of the furan ring: Concurrently, the 5-nitrofuran-2-carboxamide moiety is synthesized through nitration and subsequent amide formation.

  • Final coupling: The last step involves coupling the synthesized 1,2-oxazole intermediate with the 5-nitrofuran-2-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like DCM (dichloromethane).

Industrial Production Methods

For large-scale production, a similar route is followed with optimizations for yield and purity:

  • Batch reactors: These are used to carefully control reaction conditions such as temperature and pressure.

  • Continuous flow systems: These enhance reaction efficiency and scalability by continuously feeding reactants and removing products.

  • Purification: Techniques such as crystallization or chromatography are employed to achieve high purity levels of the final compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The nitrofuran moiety can undergo oxidative reactions, leading to various oxidation products.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Reagents such as peracids or molecular oxygen in the presence of catalysts.

  • Reduction: Typical conditions involve hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

  • Oxidation: Products may include various hydroxylated derivatives.

  • Reduction: Amino derivatives of the original compound.

  • Substitution: Substituted derivatives where the fluorine atom is replaced.

Scientific Research Applications

Chemistry

  • Catalysis: The compound's structure enables it to act as a ligand in metal-catalyzed reactions.

  • Molecular probes: Its unique moieties make it useful in the development of chemical sensors.

Biology

  • Antimicrobial activity: Exhibits potent activity against various bacterial strains due to its nitrofuran group.

  • Enzyme inhibition: Can inhibit specific enzymes involved in biochemical pathways.

Medicine

  • Drug development: Potential candidate for the development of new drugs, particularly for treating infections and cancer.

  • Biological assays: Used in assays to investigate its effects on cellular processes.

Industry

  • Chemical manufacturing: Utilized in the synthesis of advanced materials and pharmaceuticals.

  • Agrochemicals: Potential use in the development of new pesticides and herbicides.

Mechanism of Action

Molecular Targets and Pathways

  • DNA interaction: The nitrofuran group intercalates with DNA, disrupting its replication and transcription.

  • Enzyme inhibition: Inhibits enzymes by forming covalent bonds with active site residues, blocking their function.

  • Oxidative stress: Induces oxidative stress in cells, leading to cell death in microbial organisms.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Biological Activity/Application Synthesis Method Reference
N-{[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-nitrofuran-2-carboxamide 5-Nitrofuran-2-carboxamide 1,2-Oxazole with 2-fluorophenyl methyl linker Potential antimicrobial/antiparasitic Amide coupling (e.g., DMF, room temp)
6-(N-(7-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide Benzofuran-3-carboxamide Fluorophenyl, cyclopropyl, oxaborole sulfonamide Antiviral (viral infection treatment) Multi-step coupling (sulfonamide linkage)
4-[4-Chloro-5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-cyclohexylpiperidine-1-carboxamide Piperidine-1-carboxamide Chloro-oxazole, cyclohexyl group Building block for drug discovery Oxazole synthesis via cyclization
5-Bromo-N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide Furan-2-carboxamide Bromo substituent, 1,2,4-oxadiazole linkage Unknown (structural analog) Oxadiazole ring formation via condensation
5-Nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide Quinoxaline-2-carboxamide Quinoxaline di-N-oxide, cyano group Antitubercular/antimicrobial Direct amidation in DMF

Key Observations :

Core Heterocycles: The 5-nitrofuran group in the target compound is shared with derivatives in and . However, replacement with a benzofuran () or quinoxaline () alters π-stacking interactions and electronic properties, impacting biological targeting . The 1,2-oxazole in the target compound is distinct from 1,2,4-oxadiazole (), which offers greater conformational rigidity and hydrogen-bond acceptor sites .

Substituent Effects: Fluorophenyl Groups: The 2-fluorophenyl moiety in the target compound and enhances lipophilicity compared to the 4-fluorophenyl in . This positional isomerism may influence target binding specificity . Nitro vs.

Biological Activity :

  • The benzofuran-carboxamide in is explicitly designed for antiviral use, leveraging sulfonamide and oxaborole groups for protease inhibition .
  • 5-Nitrofuran derivatives () are historically associated with antiparasitic activity, suggesting the target compound may share this mechanism .

Synthesis Strategies :

  • Amide coupling (e.g., DMF-mediated reactions in ) is common for carboxamide derivatives .
  • Heterocyclic ring formation (e.g., oxazole in , oxadiazole in ) often requires cyclization or condensation steps under anhydrous conditions .

Research Findings and Implications

  • Structural Optimization : The target compound’s combination of 5-nitrofuran and fluorophenyl-oxazole groups balances reactivity and lipophilicity, making it a candidate for further antimicrobial studies. Comparatively, the benzofuran derivative () demonstrates how fluorophenyl positioning and additional functional groups (e.g., oxaborole) can redirect activity toward viral targets .
  • SAR Insights : Replacement of the 5-nitrofuran with a bromofuran () reduces electrophilicity, which may diminish antimicrobial efficacy but improve metabolic stability .

Biological Activity

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-nitrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly against various pathogens and its implications in medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to present a comprehensive overview.

The compound has the following chemical properties:

  • Molecular Formula : C21_{21}H16_{16}FN3_3O3_3
  • Molecular Weight : 377.4 g/mol
  • CAS Number : 1040638-74-1

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the oxazole and nitrofuran moieties. Specific synthetic routes have been documented in literature, emphasizing regioselectivity and yield optimization .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi. Notably, it demonstrated activity against ESKAPE pathogens , which are notorious for their resistance to antibiotics. The Minimum Inhibitory Concentration (MIC) values reported for this compound range significantly depending on the specific pathogen being targeted .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of essential bacterial enzymes. For instance, it has been shown to inhibit pantothenate synthetase in Mycobacterium tuberculosis, leading to impaired bacterial growth . This inhibition is critical as it disrupts the biosynthesis of coenzyme A, a vital component for fatty acid metabolism.

Study 1: ESKAPE Pathogens

In a recent study published in MDPI, researchers synthesized a series of compounds related to this compound and evaluated their effectiveness against ESKAPE pathogens. The results indicated that certain derivatives exhibited MIC values as low as 26.7 µM against Mycobacterium tuberculosis, highlighting the compound's potential as a lead for developing new antimicrobial agents .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on human cell lines. The findings revealed that while the compound was effective against pathogenic bacteria, it exhibited low toxicity toward healthy fibroblast cells (L929), suggesting a favorable therapeutic index . This characteristic is essential for drug development as it indicates the potential for selective toxicity towards pathogens while sparing human cells.

Data Tables

Biological Activity MIC (µM) Target Pathogen
Inhibition of Mycobacterium26.7Mycobacterium tuberculosis
Antifungal ActivityVariesVarious fungal strains
Cytotoxicity (L929 cells)>100Healthy fibroblast cells

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